molecular formula C67H99N19O25S B575594 Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly CAS No. 184901-83-5

Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly

Cat. No.: B575594
CAS No.: 184901-83-5
M. Wt: 1602.697
InChI Key: XHIFEXSMFVGZHW-WGVDZNMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” is a peptide composed of a sequence of amino acids: alanine, serine, glutamic acid, glutamine, glycine, tyrosine, glutamic acid, glutamic acid, methionine, arginine, alanine, phenylalanine, glutamine, and glycine. Peptides like this one are fundamental components in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotides.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as substrates for enzymes and are involved in signaling pathways.

    Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

    Industry: Utilized in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ala-gly-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly: A similar peptide with an additional glycine residue.

    Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln: A shorter version missing the terminal glycine.

Uniqueness

The uniqueness of “Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly” lies in its specific sequence, which determines its structure and function. The presence of multiple glutamic acid residues may confer specific binding properties or stability to the peptide.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIFEXSMFVGZHW-WGVDZNMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H99N19O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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